molecular formula C11H11BrClN B8362605 2-(4-Bromophenyl)-5-chloropentane nitrile

2-(4-Bromophenyl)-5-chloropentane nitrile

Cat. No. B8362605
M. Wt: 272.57 g/mol
InChI Key: GHJIATGWOHFPTF-UHFFFAOYSA-N
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Patent
US08202866B2

Procedure details

The 2-(4-bromophenyl)-5-chloropentane nitrile (4 g, 14.7 mmol) was hydrolyzed by refluxing for 12 h with a 3:5:3 mixture of concentrated H2SO4, glacial acietic acid, and water (33 mL). The reaction mixture was cooled to room temperature, diluted with water, and extracted with CHCl3. The organic layer was washed with brine (3 times), then dried with MgSO4, the solution was evaporated to dryness under reduced pressure, giving an oil (3.8 g, 90%). MS: calc'd 290 (MH+), exp 290 (MH+). 1H NMR (400 MHz, CDCl3), 7.46-7.56 (2H), 7.10-7.20 (2H), 3.84 (1H), 3.52 (3H), 1.60-2.20 (4H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][CH2:12][CH2:13][Cl:14])[C:9]#N)=[CH:4][CH:3]=1.[OH:15]S(O)(=O)=O.[OH2:20]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][CH2:12][CH2:13][Cl:14])[C:9]([OH:15])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C#N)CCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
33 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3
WASH
Type
WASH
Details
The organic layer was washed with brine (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(C(=O)O)CCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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